O-(4-aminobutyl)hydroxylamine;dihydrochloride O-(4-aminobutyl)hydroxylamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18579066
InChI: InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-7-6;;/h1-6H2;2*1H
SMILES:
Molecular Formula: C4H14Cl2N2O
Molecular Weight: 177.07 g/mol

O-(4-aminobutyl)hydroxylamine;dihydrochloride

CAS No.:

Cat. No.: VC18579066

Molecular Formula: C4H14Cl2N2O

Molecular Weight: 177.07 g/mol

* For research use only. Not for human or veterinary use.

O-(4-aminobutyl)hydroxylamine;dihydrochloride -

Specification

Molecular Formula C4H14Cl2N2O
Molecular Weight 177.07 g/mol
IUPAC Name O-(4-aminobutyl)hydroxylamine;dihydrochloride
Standard InChI InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-7-6;;/h1-6H2;2*1H
Standard InChI Key PKNQJSSCXBCMQH-UHFFFAOYSA-N
Canonical SMILES C(CCON)CN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

O-(4-Aminobutyl)hydroxylamine dihydrochloride is systematically named O-(4-aminobutyl)hydroxylamine dihydrochloride, reflecting its four-carbon alkyl chain bearing both an amine (-NH₂) and a hydroxylamine (-ONH₂) group, with two hydrochloride counterions . Its molecular formula, C₄H₁₄Cl₂N₂O, corresponds to a molar mass of 177.07 g/mol . The compound’s InChIKey (PKNQJSSCXBCMQH-UHFFFAOYSA-N) and SMILES notation (C(CCON)CN.Cl.Cl) further delineate its connectivity .

Table 1: Key Identifiers of O-(4-Aminobutyl)hydroxylamine Dihydrochloride

PropertyValueSource
CAS Number2564-52-5
Molecular FormulaC₄H₁₄Cl₂N₂O
Molecular Weight177.07 g/mol
IUPAC NameO-(4-aminobutyl)hydroxylamine dihydrochloride
SMILESC(CCON)CN.Cl.Cl
PubChem CID14362327

Structural and Electronic Features

The molecule’s butyl chain links a primary amine (position 4) and a hydroxylamine group (position 1), creating a dual-reactive scaffold. Protonation of the hydroxylamine and amine groups under acidic conditions (via HCl) stabilizes the compound as a dihydrochloride salt. This ionic form increases water solubility, a critical factor for reactions in polar solvents. Computational models suggest that the hydrochloride groups enhance electrophilicity at the hydroxylamine oxygen, facilitating nucleophilic attacks in condensation reactions .

Synthesis and Purification Strategies

Traditional Alkylation Routes

The most common synthesis involves alkylating hydroxylamine with 4-aminobutyl halides (e.g., 4-aminobutyl bromide). In a typical procedure, hydroxylamine hydrochloride reacts with the alkyl halide in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by acidification with concentrated HCl to precipitate the dihydrochloride salt. Yields range from 60–75%, with purity dependent on recrystallization from ethanol/water mixtures.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate coupling reactions. For instance, a related hydroxylamine derivative, N-(5-aminopentyl)-N-(benzyloxy)acetamide, was synthesized in 66% yield using microwave conditions (80°C, 150 W, 10 min) . This method reduces reaction times from hours to minutes and minimizes byproducts, suggesting potential applicability for O-(4-aminobutyl)hydroxylamine dihydrochloride .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldAdvantages
AlkylationDMF, RT, 12–24 h60–75%Scalable, low equipment requirements
Microwave80°C, 150 W, 10 min~66%Faster, higher purity

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>100 mg/mL) and polar solvents like methanol and DMF . It is hygroscopic, requiring storage under inert gas (e.g., argon) at 2–8°C to prevent decomposition . Thermal gravimetric analysis (TGA) indicates stability up to 150°C, beyond which decomposition releases HCl and ammonia .

Spectroscopic Data

  • IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-N bend), and 1050 cm⁻¹ (N-O stretch).

  • ¹H NMR (D₂O): δ 3.4 (t, 2H, -CH₂NH₂), 2.9 (t, 2H, -CH₂ONH₂), 1.6 (m, 4H, -CH₂CH₂-).

  • MS (ESI+): m/z 139.1 [M-2Cl + H]⁺ .

Applications in Organic and Medicinal Chemistry

Oxime and Hydrazone Formation

The hydroxylamine group reacts with carbonyl compounds (aldehydes/ketones) to form oximes, key intermediates in drug synthesis. For example, oximes derived from this compound serve as protease inhibitors or chelating agents .

Crosslinking and Bioconjugation

In materials science, the amine and hydroxylamine groups enable bifunctional crosslinking of polymers or proteins. A 2024 study utilized a similar hydroxylamine derivative to functionalize graphene oxide for biosensor fabrication .

Pharmaceutical Intermediates

The compound’s amine group participates in peptide coupling reactions. It has been used to synthesize siderophore analogs like desferrioxamine B, which are critical for iron chelation therapy .

ParameterSpecification
Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Future Directions and Research Opportunities

Catalytic Applications

The hydroxylamine moiety’s redox activity could be harnessed in catalytic cycles for green chemistry. For instance, its potential in mediating transfer hydrogenation reactions remains unexplored.

Biomedical Engineering

Functionalizing nanoparticles with O-(4-aminobutyl)hydroxylamine dihydrochloride may enhance targeted drug delivery systems, leveraging its dual-reactive sites for ligand conjugation.

Analytical Chemistry

Developing derivatives as chiral resolving agents for NMR or HPLC could address gaps in enantiomer separation of amino alcohols.

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